molecular formula C10H13NSi B1580993 2-(Trimethylsilylethynyl)pyridine CAS No. 86521-05-3

2-(Trimethylsilylethynyl)pyridine

Cat. No.: B1580993
CAS No.: 86521-05-3
M. Wt: 175.3 g/mol
InChI Key: WOFPTESETJKCBH-UHFFFAOYSA-N
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Description

2-(Trimethylsilylethynyl)pyridine is a chemical compound with the molecular formula C10H13NSi . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a trimethylsilyl ethynyl group attached to one of the carbon atoms . The InChI Key for this compound is WOFPTESETJKCBH-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a clear, colorless to brown crystalline or fused solid . It has a refractive index of 1.5305-1.5355 . It is insoluble in water .

Scientific Research Applications

Synthesis and Molecular Characterization

2-(Trimethylsilylethynyl)pyridine has been utilized in various synthetic and molecular chemistry applications. For instance, its reactions have been explored to form tricyclic annelated pyridines through intramolecular Diels-Alder reactions, showing promising results in yield and efficiency (Stolle et al., 1987). Additionally, studies have investigated its reaction with 3-trimethylsilyl-2-propyn-1-al and water, proposing mechanisms for the formation of 1,2-dihydropyridine and 4H-pyran, further analyzed through quantum chemistry methods (Shagun et al., 2013).

Use in Organic Ligand Synthesis

This compound has been a key player in the synthesis of pyridine-based ligands for supramolecular chemistry, demonstrating its versatility in organic synthesis (Schubert & Eschbaumer, 1999). Its role in the synthesis of nitrogen-containing polycyclic delta-lactones, as demonstrated by Rudler et al., is another notable application, where its reaction with bis(trimethylsilyl)ketene acetals has been explored (Rudler et al., 2002).

Catalysis and Material Science

The compound has been used in the preparation of rhodium carbonyl complexes bound to silica via a pyridine group, showcasing its potential in catalysis and material science (Capka et al., 1993). This application is significant in developing new catalysts with improved efficiency and stability.

Safety and Hazards

2-(Trimethylsilylethynyl)pyridine should be stored in cool, dry conditions in well-sealed containers. It is incompatible with oxidizing agents .

Mechanism of Action

Properties

IUPAC Name

trimethyl(2-pyridin-2-ylethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NSi/c1-12(2,3)9-7-10-6-4-5-8-11-10/h4-6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFPTESETJKCBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335086
Record name 2-(Trimethylsilylethynyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86521-05-3
Record name 2-(Trimethylsilylethynyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trimethylsilylethynyl)pyridine
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Synthesis routes and methods

Procedure details

A flask was charged with 2-bromopyridine (1.21 mL, 12.66 mmol) and triethylamine (40 mL) and sparged with nitrogen for 15 min. To this was added ethynyltrimethylsilane (1.97 mL, 13.92 mmol) and the reaction was purged 15 min longer. To this was added copper(I) iodide (0.121 g, 0.633 mmol), and Pd(PPh3)2Cl2 (0.444 g, 0.633 mmol). Reaction stirred at room temperature for 72 h. The reaction was diluted with ethyl acetate (60 mL) and poured into water. The black heterogeneous emulsion was filtered through a plug of celite and the layers separated. The organics were washed with brine, dried over magnesium sulfate, and concentrated. Column chromatography (5%-->15% EtOAc/Hex) gave 1.73 g (78%) as a dark oil. 1H-NMR (CDCl3, 500 MHz) δ 8.58 (m, 1H), 7.66 (ddd, J=7.9, 7.9, 1.8, 1H), 7.47 (m, 1H), 7.24 (ddd, J=7.6, 4.9, 1.2, 1H), 0.29 (s, 9H). 13C-NMR (CDCl3, 126 MHz) δ 150.1, 143.2, 136.1, 127.4, 123.1, 103.8, 94.9, −0.2. Mass spec.: 176.14 (MH)+.
Quantity
1.21 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1.97 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
copper(I) iodide
Quantity
0.121 g
Type
catalyst
Reaction Step Five
Quantity
0.444 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-(Trimethylsilylethynyl)pyridine in organic synthesis?

A1: this compound serves as a valuable building block in organic synthesis. As demonstrated in the research, it can be easily converted to 2-ethynylpyridine through desilylation. [] This reactive intermediate, 2-ethynylpyridine, is then used in the synthesis of more complex molecules like 1,4-bis(2-pyridyl)1,3-butadiyne through oxidative coupling. [] This highlights the role of this compound in constructing molecules with extended conjugated systems, potentially useful in materials science or pharmaceutical development.

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